Abrucomstat

Description

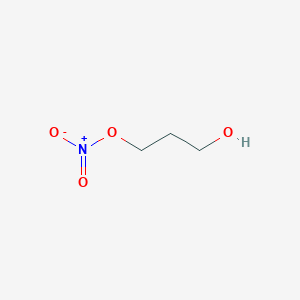

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropyl nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMLFFXFTRSBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760800 | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100502-66-7 | |

| Record name | 3-Nitroxypropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100502-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abrucomstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 1-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABRUCOMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Nitrooxypropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Nitrooxypropanol (3-NOP), a molecule of significant interest for its role as a methane mitigant in ruminants and its potential applications in drug development.[1][2][3] This document details various synthetic pathways, purification protocols, and analytical techniques for the characterization of 3-NOP.

Introduction to 3-Nitrooxypropanol (3-NOP)

3-Nitrooxypropanol (HOCH₂CH₂CH₂ONO₂) is the mononitrate ester of 1,3-propanediol.[4] It is a colorless liquid with a molecular weight of 121.09 g/mol .[4] The primary application of 3-NOP is as a feed additive for ruminants, where it effectively reduces methane emissions by inhibiting the enzyme methyl-coenzyme M reductase (MCR) in methanogenic archaea.[4][5][6] DSM has commercialized 3-NOP under the brand name Bovaer®.[4]

Synthesis of 3-Nitrooxypropanol

The synthesis of 3-NOP can be achieved through several routes, primarily involving the nitration of a 3-carbon backbone. The choice of starting material and nitrating agent influences the reaction conditions, yield, and scalability of the process.

A common and direct method for 3-NOP synthesis involves the mononitration of 1,3-propanediol.

-

Using Nitric Acid and Acetic Anhydride: This method, a variation of the acetyl nitrate approach, provides a pathway to 3-NOP.[1] In a typical procedure, 1,3-propanediol is dissolved in ethyl acetate and treated with a mixture of 65% nitric acid, acetic anhydride, and glacial acetic acid at 0 °C. The reaction is then allowed to proceed at room temperature.[1]

-

Industrial-Scale Synthesis using Nitric Acid: A patented process suitable for larger-scale production involves the direct nitration of 1,3-propanediol with nitric acid at elevated temperatures (60-100 °C) in the presence of urea (to scavenge nitrous acid). The reaction is then quenched by pouring it into cold water.[7]

An alternative approach involves the nucleophilic substitution of a halide with a nitrate group, often using silver nitrate. This method is common in laboratory-scale syntheses.

-

From 3-Bromopropanol: 3-Bromopropanol is reacted with silver nitrate in acetonitrile at room temperature. The silver bromide precipitate is removed by filtration, and the product is isolated from the filtrate.[1]

-

From 3-Iodopropanol: Similar to the bromo-analog, 3-iodopropanol can be converted to 3-NOP by reacting it with silver nitrate in acetonitrile. This method has been reported to yield high purity product after purification.[1]

-

From 3-Chloropropanol: The reaction of 3-chloropropanol with silver nitrate in acetonitrile, protected from light, also yields 3-NOP.[1]

Purification of 3-Nitrooxypropanol

Purification of the crude 3-NOP product is crucial to remove unreacted starting materials, byproducts (such as dinitrated propanediol), and residual reagents.

Following synthesis, especially in methods involving silver nitrate, an initial workup involving extraction and washing is common. The reaction mixture is typically filtered to remove silver salts, and the filtrate is then extracted with an organic solvent like diethyl ether. The organic layer is subsequently washed with brine to remove water-soluble impurities.[1]

For laboratory-scale purification to achieve high purity, flash column chromatography is the most frequently cited method.[1] The crude oil is loaded onto a silica gel column and eluted with a non-polar/polar solvent mixture.

In the industrial process starting from 1,3-propanediol, the reaction mixture is quenched in cold water. The pH of the resulting aqueous solution is then adjusted to 9-11 with a base such as sodium hydroxide. This is followed by a selective extraction step to isolate the 3-NOP.[7]

Data Presentation

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Summary of 3-Nitrooxypropanol Synthesis Methods

| Starting Material | Nitrating Agent | Solvent | Reaction Conditions | Yield | Reference |

| 1,3-Propanediol | 65% HNO₃, (CH₃CO)₂O, AcOH | Ethyl Acetate | 0 °C to RT, 20 h | Not specified | [1] |

| 1,3-Propanediol | 65% HNO₃ (4 eq.), Urea (0.3 eq.) | None (solvent-free) | 70 °C, 60 min | 52% (on 25 g scale) | [7] |

| 1,3-Propanediol | 65% HNO₃ (4 eq.), Urea (0.3 eq.) | None (solvent-free) | 60 °C, 90 min | 38% (on 50 g scale) | [7] |

| 3-Bromopropanol | AgNO₃ | Acetonitrile | Room Temperature, 24 h | Not specified | [1] |

| 3-Iodopropanol | AgNO₃ | Acetonitrile | Room Temperature, 48 h | 94% | [1] |

| 3-Chloropropanol | AgNO₃ | Acetonitrile | Room Temperature, overnight | 40% | [1] |

Table 2: Purity Assessment of 3-Nitrooxypropanol by HPLC-UV

| Matrix | Parameter | Value |

| Feed Additive | Relative Standard Deviation for Repeatability (RSDr) | 0.2% to 1.0% |

| Relative Standard Deviation for Intermediate Precision (RSDip) | 0.3% to 1.0% | |

| Recovery Rate (Rrec) | 100% to 101% | |

| Premixtures | RSDr | 0.4% to 1.1% |

| RSDip | 0.8% to 1.5% | |

| Rrec | 100% to 101% | |

| Feedingstuffs | RSDr | 0.6% to 5.2% |

| RSDip | 1.0% to 5.2% | |

| Rrec | 98% to 101% | |

| Limit of Quantification (LOQ) | 8 to 14 mg/kg |

Data from the European Union Reference Laboratory for Feed Additives on the Method(s) of the Analysis for Bovaer® 10.

Experimental Protocols

-

To a solution of silver nitrate (5.34 g, 31.11 mmol) in acetonitrile (100 ml), add 3-iodo-propan-1-ol (2.6 ml, 4.90 g, 26.33 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the mixture over Celite to remove the silver iodide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a residual oil.[1]

-

Load nitric acid (4 equivalents based on 1,3-propanediol) into a double-jacketed reactor and stir for 15 minutes at 20 °C.

-

Add urea (0.3 molar equivalents) and continue stirring for 30 minutes.

-

Set the jacket temperature to 70 °C.

-

Dose 1,3-propanediol (1 molar equivalent) into the acid over 15 minutes using a dropping funnel.

-

Stir the reaction mixture for 60 minutes.

-

Quench the reaction by pouring it onto cold water (10-15 °C) to dilute the nitric acid.

-

Slowly adjust the pH of the quenched solution to 9-11 with 30% aqueous NaOH.[7]

-

Prepare a silica gel column.

-

Dissolve the crude 3-NOP oil in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto the column.

-

Elute the column with a solvent system of Petroleum Ether/Ethyl Acetate (7:3).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) (Rf = 0.20 in Pet. Ether/EtOAc 7:3).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.[1]

Visualizations

Caption: Synthesis of 3-NOP from 3-Halopropanol and subsequent purification workflow.

Caption: Industrial synthesis and purification workflow for 3-NOP from 1,3-Propanediol.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. food.gov.uk [food.gov.uk]

- 3. WO2020053194A1 - Process for the manufacture of omega nitrooxy-1-alkanols - Google Patents [patents.google.com]

- 4. Performance, Meat Quality and Meat Metabolomics Outcomes: Efficacy of 3-Nitrooxypropanol in Feedlot Beef Cattle Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img1.wsimg.com [img1.wsimg.com]

- 7. A Review of 3-Nitrooxypropanol for Enteric Methane Mitigation from Ruminant Livestock - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 3-Nitrooxypropanol on Rumen Microbial Ecosystems: A Technical Guide

An in-depth analysis of the mechanisms, quantitative effects, and experimental considerations of 3-Nitrooxypropanol as a methane-mitigating feed additive.

Executive Summary

3-Nitrooxypropanol (3-NOP) is a potent and specific inhibitor of enteric methane production in ruminants. It directly targets the nickel-containing enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis in the rumen.[1][2][3] This targeted action leads to a significant and persistent reduction in methane emissions, with reported decreases of up to 82% in some cases.[4] The inhibition of methanogenesis results in a redirection of metabolic hydrogen, influencing the rumen microbial community structure and the profile of volatile fatty acids (VFAs). This technical guide provides a comprehensive overview of the effects of 3-NOP on the rumen microbial ecosystem, presenting quantitative data, detailing experimental protocols, and visualizing key pathways to inform researchers, scientists, and drug development professionals.

Mechanism of Action

3-Nitrooxypropanol's primary mode of action is the specific and targeted inhibition of methyl-coenzyme M reductase (MCR), an enzyme exclusively found in methanogenic archaea.[1][2] MCR contains a nickel ion that must be in the +1 oxidation state for catalytic activity.[2] 3-NOP, a structural analog of methyl-coenzyme M, binds to the active site of MCR.[3][5] Within the active site, the nitrate group of 3-NOP is reduced, leading to the oxidation of the nickel ion from Ni(I) to an inactive Ni(II) state, thereby inactivating the enzyme and halting methane production.[2][3] This inhibition leads to an accumulation of hydrogen gas in the rumen.[6]

In the rumen, 3-NOP is metabolized to 1,3-propanediol, with low concentrations of nitrate and nitrite as byproducts.[3] Studies have shown that nitrite can also inhibit MCR by oxidizing its active site Ni(I).[2][7]

Caption: Mechanism of 3-NOP in inhibiting methane production.

Quantitative Effects on Rumen Fermentation

The administration of 3-NOP leads to consistent and significant reductions in enteric methane emissions across various ruminant species and dietary conditions. The efficacy of 3-NOP is dose-dependent.

Methane Reduction

The following table summarizes the quantitative data on methane reduction from various studies.

| Animal Type | Diet Type | 3-NOP Dose (mg/kg DM) | Methane Reduction (%) | Reference |

| Dairy Cows | Total Mixed Ration (TMR) | 60-80 | 22-35 | [4][8] |

| Dairy Cows | TMR | 60 | 31 | [9][10] |

| Dairy Cows | TMR | 40-200 | 21-26 (yield) | [11] |

| Dairy Cows | High-forage | 60 | 34 (yield) | [9] |

| Beef Cattle | High-forage | 100-200 | 26 | [8] |

| Beef Cattle | High-grain | 150-200 | Up to 82 | [4] |

| Beef Cattle | Backgrounding grower | 150-200 | Not specified | [8] |

| Growing Calves | Complete ration | 121 | 29.8 (production), 19.4 (yield) | [12] |

Note: DM = Dry Matter. Methane reduction can be expressed as total production ( g/day ), yield (g/kg DMI), or intensity (g/kg milk or meat).

Volatile Fatty Acid (VFA) Profile

The inhibition of methanogenesis by 3-NOP leads to an accumulation of hydrogen, which can be utilized by other microbial pathways, thereby altering the VFA profile. A common observation is a shift towards increased propionate and sometimes butyrate production, at the expense of acetate.

| Animal Type | 3-NOP Dose (mg/kg DM) | Change in Acetate | Change in Propionate | Change in Butyrate | Change in Acetate:Propionate Ratio | Reference |

| Dairy Cows | 60 | Tended to decrease | Unchanged | Increased | Decreased | [9][10] |

| Dairy Cows | Not Specified | Decreased | Increased | Increased | Decreased | [7] |

| Beef Cattle | Not Specified | Decreased | Increased | Not specified | Decreased | [13] |

| Dairy Cows (in vitro) | 2 mg/g DM (with fumarate) | Not specified | Increased | Not specified | Decreased | [14] |

Impact on Rumen Microbial Community

3-NOP selectively targets methanogenic archaea, leading to shifts in the overall microbial community structure.

Archaea

Studies consistently show a decrease in the abundance of Methanobrevibacter, a dominant genus of methanogens in the rumen. The response of other methanogens like Methanosphaera can be more variable.

Bacteria

With the inhibition of methanogenesis, hydrogen-utilizing bacteria that produce propionate and butyrate can become more abundant. Genera such as Prevotella and Succiniclasticum have been observed to increase, particularly when 3-NOP is combined with fumarate.[14] An increase in the Lachnospiraceae NK3A20 group has also been noted. Conversely, some studies have reported a decrease in Ruminococcus and Clostridium species.[9][10]

Protozoa

The majority of studies indicate that 3-NOP has little to no significant effect on the abundance of rumen protozoa.

Experimental Protocols

A standardized experimental workflow is crucial for evaluating the efficacy and effects of 3-NOP.

Caption: A typical experimental workflow for studying 3-NOP.

Animal Models and Housing

-

Species: Studies have been conducted in dairy cows, beef cattle, and sheep.[15]

-

Cannulation: The use of ruminally cannulated animals allows for direct sampling of rumen contents to study fermentation parameters and microbial populations.[9][10]

-

Housing: Animals are often housed in individual tie-stalls to accurately monitor individual feed intake.[3]

Diet and 3-NOP Administration

-

Diet: The composition of the basal diet, particularly the forage-to-concentrate ratio and fiber content, can influence the effectiveness of 3-NOP.[5]

-

Administration: 3-NOP is typically mixed into the total mixed ration (TMR) to ensure consistent daily intake.[4] Dosages vary depending on the study objectives and animal type, ranging from 40 to 200 mg/kg of dry matter intake.[8]

Methane and Hydrogen Measurement

-

GreenFeed System: This automated system is commonly used to measure enteric gas emissions from individual animals in a non-intrusive manner.[8]

-

Respiration Chambers: While more restrictive, respiration chambers provide highly accurate measurements of gas exchange.

Rumen Sample Analysis

-

VFA Analysis: Rumen fluid is collected and analyzed for VFA concentrations, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Microbial Community Analysis: DNA is extracted from rumen samples, and the 16S rRNA gene is sequenced to determine the composition of the bacterial and archaeal communities.

Conclusion and Future Directions

3-Nitrooxypropanol has consistently demonstrated its efficacy in reducing enteric methane emissions in ruminants by specifically targeting methanogenesis. The resulting redirection of metabolic hydrogen alters the rumen microbial ecosystem, often favoring propionate production. While the primary mechanism of action is well-understood, further research is warranted to explore the long-term effects of 3-NOP on animal health and productivity, as well as its interactions with different dietary components and other feed additives. Optimizing dosage strategies for various production systems will be crucial for the widespread and effective implementation of this promising methane mitigation technology.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. 3-Nitrooxypropanol supplementation of a forage diet decreased enteric methane emissions from beef cattle without affecting feed intake and apparent total-tract digestibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wikifarmer.com [wikifarmer.com]

- 5. A meta-analysis of effects of 3-nitrooxypropanol on methane production, yield, and intensity in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas exchange, rumen hydrogen sinks, and nutrient digestibility and metabolism in lactating dairy cows fed 3-nitrooxypropanol and cracked rapeseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibited Methanogenesis in the Rumen of Cattle: Microbial Metabolism in Response to Supplemental 3-Nitrooxypropanol and Nitrate [frontiersin.org]

- 8. dsm.com [dsm.com]

- 9. Effect of 3-nitrooxypropanol on methane and hydrogen emissions, methane isotopic signature, and ruminal fermentation in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. psu.edu [psu.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. DSpace [ualberta.scholaris.ca]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

The Metabolic Journey of 3-Nitrooxypropanol (3-NOP) in Ruminants: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrooxypropanol (3-NOP), a potent inhibitor of enteric methane emissions in ruminants, undergoes a complex and efficient metabolic pathway following oral administration. Primarily metabolized within the rumen, 3-NOP is hydrolyzed to 1,3-propanediol and nitrate. The nitrate is subsequently reduced to nitrite and then to ammonia by the ruminal microbiota. Systemically, absorbed 3-NOP is rapidly oxidized to 3-nitrooxypropionic acid (NOPA), which is then hydrolyzed to the natural metabolite 3-hydroxypropionic acid (HPA) and inorganic nitrate. HPA enters endogenous metabolic pathways, serving as a substrate for energy production or gluconeogenesis. Residue studies in cattle indicate that levels of 3-NOP and its primary metabolite, NOPA, in edible tissues and milk are exceedingly low and pose no safety concerns. This guide provides a comprehensive overview of the metabolic fate of 3-NOP in ruminants, including detailed metabolic pathways, quantitative data from residue studies, and experimental methodologies.

Introduction

3-Nitrooxypropanol (3-NOP) is a promising feed additive that effectively reduces enteric methane production in ruminants by inhibiting the enzyme methyl-coenzyme M reductase (MCR) in methanogenic archaea.[1][2] Understanding the metabolic fate of 3-NOP—its absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing its safety for the animal, the consumer, and the environment. This technical guide synthesizes the available scientific literature to provide a detailed account of the metabolic journey of 3-NOP in ruminant species.

Metabolic Pathways

The metabolism of 3-NOP occurs in two primary locations: the rumen and systemic tissues, principally the liver.

Ruminal Metabolism

Upon entering the rumen, 3-NOP is rapidly metabolized by the resident microbial population. The primary metabolic pathway involves the hydrolysis of the nitrate ester bond, yielding two main products: 1,3-propanediol and inorganic nitrate.[3]

The resulting nitrate is further subjected to the ruminal microbial nitrogen metabolism. It is sequentially reduced to nitrite (NO₂⁻) and then to ammonia (NH₃).[2][4][5] This ammonia can then be utilized by rumen microbes for the synthesis of microbial protein.

Systemic Metabolism

A portion of 3-NOP and its ruminal metabolites can be absorbed into the bloodstream. Systemically, 3-NOP undergoes a two-step enzymatic process, primarily in the liver.[3]

-

Oxidation: The primary alcohol group of 3-NOP is oxidized to a carboxylic acid, forming 3-nitrooxypropionic acid (NOPA).

-

Hydrolysis: The nitrate ester bond of NOPA is hydrolyzed, yielding 3-hydroxypropionic acid (HPA) and inorganic nitrate.

HPA is a naturally occurring metabolite in ruminants and can enter central metabolic pathways. It can be metabolized to carbon dioxide and acetyl-CoA for energy production or converted to propanoyl-CoA, which serves as a substrate for gluconeogenesis.[3] In lactating animals, a significant portion of the carbon from 3-NOP has been shown to be incorporated into lactose, which is then secreted in milk.[3]

Quantitative Data on Residues

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted in rats, lactating goats, and beef cattle to determine the tissue distribution and residue levels of 3-NOP and its metabolites.[3] These studies consistently demonstrate that 3-NOP is rapidly and extensively metabolized, leading to very low to non-quantifiable residues in edible tissues and milk.

Note: The following tables summarize the key findings from these studies. The full, detailed quantitative data and experimental protocols from the primary source (Thiel et al., 2019) were not publicly accessible at the time of this guide's compilation. The presented information is based on the summary provided in the available scientific literature.

Table 1: Summary of 3-NOP Residue Levels in Edible Tissues of Beef Cattle

| Tissue | Analyte | Residue Level |

| Liver | 3-NOP | Not Detected |

| NOPA | Very Low | |

| Kidney | 3-NOP | Not Detected |

| NOPA | Very Low | |

| Muscle | 3-NOP | Not Detected |

| NOPA | Very Low | |

| Fat | 3-NOP | Not Detected |

| NOPA | Very Low |

Table 2: Summary of 3-NOP Residue Levels in Milk of Lactating Goats

| Fraction | Major Metabolite | Notes |

| Aqueous Phase | Lactose | Demonstrates incorporation into endogenous metabolic pathways. |

| Fat Phase | - | Residues of 3-NOP and NOPA are negligible. |

Excretion

Studies in rats have shown that 3-NOP is completely absorbed from the gastrointestinal tract. The primary routes of excretion for the metabolized carbon from 3-NOP in rats are exhalation as carbon dioxide (approximately 75% of the administered dose) and excretion via urine (approximately 20%).[3] While detailed excretion balance data for ruminants are not publicly available, the rapid and extensive metabolism suggests that the excretion of metabolites would occur primarily through urine and feces, with a minor fraction secreted in milk in lactating animals.

Experimental Protocols (Summarized)

The ADME of 3-NOP has been investigated through a series of studies in multiple species, including ruminants. The general methodologies employed are summarized below.

Animal Studies

-

Species: Studies have been conducted in lactating goats and beef cattle.

-

Administration: 3-NOP, often radiolabeled (e.g., with ¹³C or ¹⁴C), is administered orally, typically mixed with the feed.

-

Sample Collection: Blood, urine, feces, and milk (from lactating animals) are collected at various time points. At the end of the study, animals are euthanized, and various tissues (liver, kidney, muscle, fat) are collected.

Analytical Methods

-

Sample Preparation: Samples (plasma, urine, feces, milk, and tissue homogenates) are typically subjected to extraction procedures to isolate the analytes of interest.

-

Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for the specific and sensitive quantification of 3-NOP and its metabolites like NOPA. For studies using radiolabeled compounds, techniques such as liquid scintillation counting are used to determine the total radioactivity in different samples and tissues.

Conclusion

The metabolic fate of 3-Nitrooxypropanol in ruminants is characterized by rapid and extensive breakdown in both the rumen and systemic circulation. The primary metabolites, 1,3-propanediol, 3-hydroxypropionic acid, and ammonia, are endogenous or readily integrated into the animal's natural metabolic pathways. The low potential for residue accumulation in edible tissues and milk underscores the safety of 3-NOP as a feed additive for mitigating enteric methane emissions. Further research to fully elucidate the specific enzymes involved in the metabolic cascade and to provide more detailed public data on tissue distribution and excretion balance would further enhance our understanding of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. waushara.extension.wisc.edu [waushara.extension.wisc.edu]

- 3. 3-NOP: ADME studies in rats and ruminating animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrate and Nitrite Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Nitrate Poisoning of Livestock | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]

The Impact of 3-Nitrooxypropanol on Rumen Fermentation Patterns: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Nitrooxypropanol (3-NOP) is a potent and specific inhibitor of enteric methane production in ruminants. Its targeted action on the final step of methanogenesis leads to a significant and consistent reduction in methane emissions, thereby mitigating the environmental impact of livestock and improving feed energy utilization. This technical guide provides an in-depth analysis of the effects of 3-NOP on rumen fermentation, supported by quantitative data from numerous in vitro and in vivo studies. It details the underlying mechanism of action, outlines common experimental protocols for evaluating its efficacy, and presents key data in a structured format for comparative analysis.

Introduction

Enteric methane (CH₄) emission from ruminant livestock is a significant contributor to anthropogenic greenhouse gas emissions and represents a substantial loss of dietary energy for the animal.[1][2][3] The development of strategies to mitigate enteric methane production is a critical area of research in animal science and environmental sustainability. 3-Nitrooxypropanol (3-NOP), a synthetic compound, has emerged as a promising methane inhibitor due to its consistent efficacy across various ruminant species and dietary conditions.[4][5] This document serves as a technical resource for understanding the multifaceted impact of 3-NOP on the complex microbial ecosystem of the rumen.

Mechanism of Action

3-Nitrooxypropanol's primary mode of action is the specific and targeted inhibition of the enzyme methyl-coenzyme M reductase (MCR).[2] MCR is the terminal enzyme in the methanogenesis pathway, catalyzing the final step of methane formation by methanogenic archaea.[4][5] 3-NOP acts as a structural analog of methyl-coenzyme M, the substrate for MCR.[2][3] By binding to the active site of MCR, 3-NOP competitively inhibits the enzyme, leading to a significant reduction in methane synthesis.[2][4] This inhibition redirects the metabolic flow of hydrogen, a key intermediate in rumen fermentation.

Caption: Mechanism of 3-NOP in inhibiting methane production.

Quantitative Impact on Rumen Fermentation

The administration of 3-NOP induces significant and predictable shifts in the rumen fermentation profile. The most notable effects are a decrease in methane production and a corresponding increase in hydrogen gas accumulation. Furthermore, changes in the molar proportions of volatile fatty acids (VFAs) are consistently observed.

Gas Production

The primary and most consistent effect of 3-NOP is a substantial reduction in methane emissions. This effect is dose-dependent and has been observed across a wide range of ruminant species and diets.[2]

Table 1: Effect of 3-NOP on Methane and Hydrogen Emissions

| Animal Type | Diet Type | 3-NOP Dose (mg/kg DM) | Methane (CH₄) Reduction (%) | Hydrogen (H₂) Emission (g/d) | Reference |

| Dairy Cows | High-Forage | 60 | 31 | 1.33 | [6] |

| Beef Cattle | 50:50 Forage:Concentrate | 150 | 30.6 | Not Reported | [4] |

| Beef Heifers | High-Forage | 200 | 31.6 | Increased | [2] |

| Lambs (in vitro) | Total Mixed Ration | 25-100 | up to 97 | Increased | [2] |

| Beef Steers | High-Forage | 100 | Not Reported | Not Reported | [7] |

| Dairy Cows | TMR | 60 | 22-35 | Not Reported | [8] |

| Beef Cattle | Backgrounding Grower | 150-200 | 26 | Not Reported | [8] |

Volatile Fatty Acid (VFA) Profile

The inhibition of methanogenesis by 3-NOP leads to an accumulation of hydrogen, which in turn influences the metabolic pathways of other rumen microbes. This typically results in a shift in the VFA profile, characterized by a decrease in the acetate to propionate ratio.

Table 2: Effect of 3-NOP on Rumen VFA Concentrations and Ratios

| Animal Type | 3-NOP Dose (mg/kg DM) | Total VFA (mM) | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (mol/100mol) | Acetate:Propionate Ratio | Reference |

| Dairy Cows | 60 | No significant effect | Decreased | Increased | Increased | Lower | [6] |

| Beef Cattle | 150 | No significant effect | No significant effect | No significant effect | No significant effect | Tended to be lower | [4] |

| Lambs (in vitro) | 25-100 | Not Reported | Decreased | Increased | Increased | Decreased | [2] |

| Beef Cattle (Meta-analysis) | 35-329 | Decreased | Decreased | Increased | Increased | Decreased | [9] |

| Dairy Cows | Not specified | Not Reported | Decreased | Increased | Not Reported | Decreased | [10] |

Rumen Microbial Community

3-NOP exhibits a targeted effect on the rumen microbiome, primarily impacting the methanogenic archaea population. While the overall bacterial population is generally not negatively affected, shifts in the relative abundance of certain bacterial taxa are often observed.

Table 3: Effect of 3-NOP on Rumen Microbial Populations

| Animal Type | 3-NOP Dose (mg/kg DM) | Effect on Methanogens | Effect on Bacteria | Reference |

| Lambs (in vitro) | 50-100 | Decreased relative abundance of Methanosarcina and Methanosaeta | Increased relative abundance of Prevotella | [2] |

| Dairy Cows | 60 | Not specified | Increased Prevotella and Succiniclasticum | [8] |

Experimental Protocols

The evaluation of 3-NOP's impact on rumen fermentation involves a combination of in vivo and in vitro experimental designs. The following sections outline representative methodologies.

In Vivo Studies (Dairy and Beef Cattle)

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The effects of dietary supplementation with 3-nitrooxypropanol on enteric methane emissions, rumen fermentation, and production performance in ruminants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of dietary supplementation with 3-nitrooxypropanol on enteric methane production, rumen fermentation, and performance in young growing beef cattle offered a 50:50 forage:concentrate diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 3-nitrooxypropanol on enteric methane production, rumen fermentation, and feeding behavior in beef cattle fed a high-forage or high-grain diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ruminal Fermentation of Anti-Methanogenic Nitrate- and Nitro-Containing Forages In Vitro [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Chemistry and Properties of 3-Nitrooxypropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrooxypropanol (3-NOP) is a potent and selective inhibitor of methanogenesis in ruminants, offering a promising strategy to mitigate greenhouse gas emissions from the livestock sector. This technical guide provides a comprehensive overview of the structural chemistry, physicochemical properties, and biological activity of 3-NOP, with a focus on its mechanism of action and the experimental methodologies used for its study.

Structural Chemistry and Physicochemical Properties

3-Nitrooxypropanol is the mononitrate ester of 1,3-propanediol. Its chemical structure consists of a three-carbon propyl chain with a hydroxyl group at one terminus and a nitrate ester group at the other.

Chemical Structure:

HO-CH₂-CH₂-CH₂-O-NO₂

Table 1: Physicochemical Properties of 3-Nitrooxypropanol

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₄ | [1][2] |

| Molar Mass | 121.09 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.12 g/cm³ | [1] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 120 °C | [1] |

| Solubility | Soluble in water | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of 3-NOP is the inhibition of enteric methane production in ruminants. This effect is achieved through the specific targeting of the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis in archaea residing in the rumen.[1][2][3] 3-NOP acts as a structural analog of methyl-coenzyme M, the natural substrate for MCR, and binds to the active site of the enzyme, thereby inhibiting its function.[3] This targeted inhibition leads to a significant reduction in methane emissions from treated animals.[3][4]

Signaling Pathway of Methane Inhibition

The following diagram illustrates the simplified pathway of methanogenesis and the point of inhibition by 3-Nitrooxypropanol.

Caption: Inhibition of Methyl-coenzyme M Reductase (MCR) by 3-Nitrooxypropanol.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of 3-Nitrooxypropanol.

Synthesis of 3-Nitrooxypropanol

Two common methods for the synthesis of 3-NOP are described below.

Method 1: From 3-Bromo-1-propanol and Silver Nitrate [1]

This method involves the nucleophilic substitution of the bromide in 3-bromo-1-propanol with a nitrate group from silver nitrate.

Experimental Workflow:

Caption: Synthesis of 3-NOP from 3-Bromo-1-propanol.

Protocol:

-

Dissolve 50.1 mmol of 3-bromo-1-propanol in 100 ml of acetonitrile in a flask protected from light.

-

Add 125.25 mmol of silver nitrate to the solution.

-

Stir the suspension for 21 hours at 70 °C.

-

After cooling to room temperature, filter the suspension to remove the silver bromide precipitate.

-

Concentrate the filtrate in vacuo to remove the acetonitrile.

-

Dissolve the residue in water and extract twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-Nitrooxypropanol.

Method 2: From 1,3-Propanediol and Nitric Acid [2]

This method involves the direct nitration of 1,3-propanediol using nitric acid.

Protocol:

-

To a stirred solution of 1,3-propanediol, add 1 to 4 molar equivalents of a 60-72 wt.% aqueous nitric acid solution.

-

The reaction temperature is maintained between 40°C and 80°C.

-

The reaction is typically carried out for a duration of 30 to 180 minutes.

-

After the reaction, the mixture is quenched with a base, such as 20% sodium hydroxide solution.

-

The product, 3-Nitrooxypropanol, is then isolated, for example, by extraction.

Purification of 3-Nitrooxypropanol

Purification of the crude product can be achieved by column chromatography on silica gel.

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude 3-NOP in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 3-Nitrooxypropanol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification in Feed

A validated method for the quantification of 3-NOP in feed additives, premixtures, and feedingstuffs is based on reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV spectrophotometer at an appropriate wavelength.

-

Quantification: Based on a calibration curve prepared from standards of known 3-NOP concentration.

In Vitro Methane Production Assay (Hohenheim Forage Value Test - HFT)

This in vitro method simulates the fermentation processes in the rumen to evaluate the effect of compounds on methane production.

Experimental Workflow:

Caption: Workflow for In Vitro Methane Production Assay.

Protocol:

-

Preparation of Buffered Rumen Fluid:

-

Collect rumen fluid from a cannulated animal.

-

Filter the fluid through several layers of cheesecloth into a pre-warmed, insulated flask.

-

Mix the filtered rumen fluid with a pre-warmed, anaerobic buffer solution (e.g., containing macro- and micro-minerals, a reducing agent, and a buffer like bicarbonate).

-

-

Incubation:

-

Weigh a defined amount of a standard feed substrate into incubation bottles or syringes.

-

Add the test compound (3-NOP) at various concentrations. Control incubations should not contain the test compound.

-

Dispense the buffered rumen fluid into each bottle/syringe under a stream of CO₂ to maintain anaerobic conditions.

-

Seal the vessels and incubate them in a water bath at 39°C for a specified period (e.g., 24 or 48 hours).

-

-

Gas Measurement and Analysis:

-

Measure the total volume of gas produced at the end of the incubation period.

-

Collect a sample of the headspace gas from each vessel.

-

Analyze the gas sample for methane concentration using a gas chromatograph (GC) equipped with a suitable detector (e.g., a Flame Ionization Detector - FID).

-

-

Data Analysis:

-

Calculate the net methane production by subtracting the methane produced in blank incubations (containing only buffered rumen fluid) from that produced in the sample incubations.

-

Determine the percentage reduction in methane production for the 3-NOP treatments compared to the control.

-

In Vivo Methane Measurement in Ruminants

The efficacy of 3-NOP in reducing enteric methane emissions in live animals is typically evaluated using respiration chambers or the GreenFeed system.

Method 1: Respiration Chambers (Metabolic Chambers)

Protocol:

-

Adapt the animals to the experimental diet for a specified period.

-

House individual animals in airtight chambers that allow for the precise measurement of gas exchange.

-

The diet, with or without 3-NOP, is provided to the animals inside the chambers.

-

Air is continuously drawn through the chamber, and the flow rate is precisely measured.

-

The concentrations of methane, carbon dioxide, and oxygen in the incoming and outgoing air are continuously monitored using gas analyzers.

-

The difference in gas concentrations between the incoming and outgoing air, multiplied by the air flow rate, is used to calculate the total daily methane emission for each animal.

Method 2: GreenFeed System

The GreenFeed system is an automated head-chamber system that measures gas emissions from individual animals in a non-restrictive environment.

Protocol:

-

Train the animals to voluntarily visit the GreenFeed unit, which dispenses a small amount of feed bait.

-

While the animal's head is in the chamber to consume the bait, a fan draws air from around the animal's head.

-

The concentrations of methane and carbon dioxide in the sampled air are measured by integrated gas analyzers.

-

The system records the gas concentrations and the duration of the visit.

-

Multiple short-duration measurements are taken for each animal throughout the day.

-

The data is used to estimate the total daily methane emissions for each animal.

Quantitative Data Summary

Table 2: Efficacy of 3-Nitrooxypropanol in Reducing Methane Emissions in Ruminants

| Animal Type | 3-NOP Dose | Methane Reduction (%) | Reference |

| Dairy Cows | 60 mg/kg DM | ~25-30% | [4] |

| Beef Cattle | 100-200 mg/kg DM | ~22-59% | [2][5] |

DM = Dry Matter

Conclusion

3-Nitrooxypropanol is a well-characterized molecule with proven efficacy in reducing enteric methane emissions in ruminants. Its specific mechanism of action, targeting methyl-coenzyme M reductase, makes it a highly promising tool for mitigating the environmental impact of livestock agriculture. The experimental protocols outlined in this guide provide a foundation for researchers and scientists to further investigate the properties and applications of this important compound.

References

- 1. WO2012084629A1 - Use of nitrooxy organic molecules in feed for reducing methane emission in ruminants, and/or to improve ruminant performance - Google Patents [patents.google.com]

- 2. WO2020053194A1 - Process for the manufacture of omega nitrooxy-1-alkanols - Google Patents [patents.google.com]

- 3. technical-note-in-vitro-total-gas-and-methane-production-measurements-from-closed-or-vented-rumen-batch-culture-systems - Ask this paper | Bohrium [bohrium.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Stage In Vitro Studies of 3-Nitrooxypropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrooxypropanol (3-NOP) is a potent and specific inhibitor of enteric methane synthesis in ruminants. Its mechanism of action targets the final step in the methanogenesis pathway, offering a promising strategy to mitigate greenhouse gas emissions from livestock and improve feed energy efficiency. This technical guide provides a comprehensive overview of the core methodologies and key quantitative findings from early-stage in vitro studies of 3-NOP, intended to equip researchers and drug development professionals with the foundational knowledge for further investigation.

Mechanism of Action

In vitro studies have been pivotal in elucidating the precise mechanism by which 3-NOP inhibits methanogenesis. The compound acts as a structural analog of methyl-coenzyme M (CH₃-S-CoM) and specifically targets methyl-coenzyme M reductase (MCR), the nickel-containing enzyme exclusive to methanogenic archaea that catalyzes the final step of methane formation.[1][2][3][4][5]

Molecular docking and enzymatic assays have revealed that 3-NOP binds to the active site of MCR.[3][6] In this position, the nitrate group of 3-NOP is believed to oxidize the Ni(I) cofactor (F₄₃₀) of the enzyme to the inactive Ni(II) state, thereby inhibiting its catalytic activity.[3][6] This targeted inhibition prevents the reduction of methyl-coenzyme M to methane, leading to a redirection of metabolic hydrogen towards other sinks in the rumen fluid.[4][7]

Caption: Mechanism of 3-NOP in rumen methanogenesis.

Quantitative Data from In Vitro Rumen Fermentation Studies

In vitro studies using rumen fluid provide a controlled environment to assess the dose-dependent effects of 3-NOP on key fermentation parameters. The following tables summarize the quantitative data from representative studies.

Table 1: Effect of 3-Nitrooxypropanol on Gas Production in In Vitro Rumen Fermentation (24h Incubation)

| 3-NOP Dose (mg/g DM) | Total Gas Production (% change from control) | Methane Production (% change from control) | Hydrogen Production (% change from control) | Reference |

| 0.025 | ↓ | ↓ | ↑ | [1][2] |

| 0.05 | ↓ | ↓ | ↑ | [1][2] |

| 0.1 | ↓ (Significant) | ↓ (Significant) | ↑ (Significant) | [1][2] |

| 2.0 | ↓ 11.48% (with fumarate) | ↓ 11.48% (with fumarate) | ↑ (Drastic) | [4][7] |

Table 2: Effect of 3-Nitrooxypropanol on Volatile Fatty Acid (VFA) Profile in In Vitro Rumen Fermentation (24h Incubation)

| 3-NOP Dose (mg/g DM) | Acetate (% change from control) | Propionate (% change from control) | Butyrate (% change from control) | Acetate:Propionate Ratio | Reference |

| 0.025 | ↓ | ↑ | ↑ | ↓ | [1][2] |

| 0.05 | ↓ (Significant) | ↑ (Significant) | ↑ | ↓ (Significant) | [1][2] |

| 0.1 | ↓ (Significant) | ↑ (Significant) | ↑ | ↓ (Significant) | [1][2] |

| 2.0 | ↓ | ↑ (Significant) | No significant change | ↓ (Significant) | [7] |

Table 3: Effect of 3-Nitrooxypropanol on Rumen Microbial Populations in In Vitro Studies

| 3-NOP Dose (mg/g DM) | Affected Microbial Genera | Observation | Reference |

| 0.05 and 0.1 | Prevotella, Methanobrevibacter, Ophryoscolex | Increased relative abundance | [1][2] |

| 0.1 | Methanosarcina, Methanosaeta, Sphaerochaeta, RFN20, Entodinium, Diplodinium | Decreased relative abundance | [1][2] |

| 2.0 (with fumarate) | Ruminococcus, Lachnospiraceae_NK3A20_group | Decreased abundance | [7] |

| 2.0 (with fumarate) | Prevotella, Succiniclasticum, Methanobrevibacter_sp._AbM4 | Increased abundance | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following section outlines a typical experimental protocol for evaluating 3-NOP in an in vitro rumen fermentation system.

Rumen Fluid Collection and Preparation

-

Source: Rumen fluid is typically collected from cannulated, healthy donor animals (e.g., cows, lambs) that have been adapted to a specific diet.[1][7]

-

Collection: Rumen contents are collected before the morning feeding. The collected fluid is strained through multiple layers of cheesecloth into a pre-warmed, insulated container.[1]

-

Preparation: The filtered rumen fluid is then transported to the laboratory, where it is often blended and further strained to create a homogenous inoculum. This process is performed under anaerobic conditions (e.g., continuous CO₂ flushing) to maintain the viability of the microbial population.

In Vitro Fermentation Setup

-

System: Batch culture fermentation is a common method. This involves using serum bottles or other suitable anaerobic vessels.

-

Substrate: A defined amount of a representative feed substrate (e.g., ground hay, total mixed ration) is weighed into each fermentation vessel.[1][2]

-

3-NOP Addition: 3-NOP is typically dissolved in a suitable solvent (e.g., ethanol) and added to the substrate at various concentrations. A control group without 3-NOP is always included.[1][2]

-

Inoculation: A buffered medium and the prepared rumen fluid inoculum are added to each vessel. The vessels are then sealed under anaerobic conditions.[1]

-

Incubation: The vessels are incubated in a shaking water bath or incubator at 39°C for a specified period, typically 24 to 48 hours.[1][2]

Caption: Experimental workflow for in vitro evaluation of 3-NOP.

Data and Sample Analysis

-

Gas Production: Total gas production is measured at regular intervals using a pressure transducer.

-

Gas Composition: Headspace gas samples are collected and analyzed for methane, hydrogen, and carbon dioxide concentrations using a gas chromatograph (GC) equipped with a suitable detector (e.g., thermal conductivity detector or flame ionization detector).

-

Volatile Fatty Acids (VFAs): At the end of the incubation, the fermentation fluid is sampled. After centrifugation and acidification, VFA concentrations (acetate, propionate, butyrate, etc.) are determined by GC.

-

Microbial Community Analysis: To assess the impact on microbial populations, DNA is extracted from the fermentation samples. The 16S rRNA gene is then amplified and sequenced to determine the composition and relative abundance of different microbial taxa.[1][7]

In Vitro Toxicity Studies

While the primary focus of in vitro studies on 3-NOP has been its efficacy in rumen fluid, preliminary assessments of its safety are a critical component of drug development. Standard in vitro cytotoxicity assays using various cell lines can provide initial data on potential off-target effects.

A generalized protocol for such an assay would involve:

-

Cell Culture: Seeding of appropriate cell lines (e.g., human or bovine liver or intestinal cells) in 96-well plates and allowing them to adhere.

-

Compound Exposure: Replacing the culture medium with fresh medium containing a range of 3-NOP concentrations.

-

Incubation: Exposing the cells to the compound for a defined period (e.g., 24 hours).

-

Viability Assay: Assessing cell viability using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculating the IC50 (half-maximal inhibitory concentration) value to quantify the cytotoxicity of the compound.

Currently, publicly available, peer-reviewed in vitro cytotoxicity data for 3-NOP on mammalian cell lines is limited in the initial search results. Such studies are crucial for a comprehensive safety profile and are a recommended area for further investigation.

Conclusion

Early-stage in vitro studies have been instrumental in establishing the mechanism of action and dose-dependent efficacy of 3-Nitrooxypropanol. The consistent findings of reduced methane production and a shift in VFA profiles towards more energetically favorable compounds underscore its potential as a valuable tool in sustainable livestock production. The detailed protocols provided herein offer a roadmap for researchers to further explore the nuances of 3-NOP's activity and to investigate its broader biological effects, including a thorough assessment of its toxicological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. The effects of dietary supplementation with 3-nitrooxypropanol on enteric methane emissions, rumen fermentation, and production performance in ruminants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

Toxicological Profile of 3-Nitrooxypropanol in Livestock: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrooxypropanol (3-NOP) is a potent inhibitor of enteric methane formation in ruminants, offering a promising strategy to mitigate greenhouse gas emissions from the livestock sector. This technical guide provides a comprehensive overview of the toxicological profile of 3-NOP in livestock, with a focus on cattle, sheep, and goats. The information presented is collated from peer-reviewed scientific literature and regulatory assessments, providing a robust resource for researchers, scientists, and drug development professionals. The data indicates that 3-NOP is rapidly metabolized and poses a low toxicological risk to livestock when used at recommended dosages. An Acceptable Daily Intake (ADI) has been established based on comprehensive toxicological evaluations.

Introduction

3-Nitrooxypropanol (3-NOP) is a non-protein nitrogen compound that specifically targets and inhibits the enzyme methyl-coenzyme M reductase (MCR) in methanogenic archaea within the rumen. This targeted action disrupts the final step of methanogenesis, leading to a significant reduction in enteric methane emissions. As the adoption of 3-NOP as a feed additive increases, a thorough understanding of its toxicological profile in target livestock species is paramount. This guide summarizes the key findings from toxicological studies, including acute, sub-chronic, chronic, reproductive, and genotoxicity assessments.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in ruminants have demonstrated that 3-NOP is rapidly and extensively metabolized.

-

Absorption: Following oral administration, 3-NOP is readily absorbed.

-

Distribution: Due to its rapid metabolism, 3-NOP does not accumulate in the bloodstream or tissues.

-

Metabolism: The primary metabolic pathway of 3-NOP involves its hydrolysis into 3-nitrooxypropionic acid (NOPA) and subsequently to 3-hydroxypropionic acid (HPA), a naturally occurring compound in mammals.

-

Excretion: The metabolites of 3-NOP are primarily excreted in the urine.

The rapid metabolism and clearance of 3-NOP and its metabolites from the body are key factors in its favorable safety profile.

Diagram: Metabolic Pathway of 3-Nitrooxypropanol

The Impact of 3-Nitrooxypropanol on Archaeal Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrooxypropanol (3-NOP) is a potent and specific inhibitor of methanogenesis in archaea, the microorganisms responsible for methane production in various anaerobic environments, including the rumen of livestock. This technical guide provides an in-depth analysis of the molecular effects of 3-NOP on archaeal gene expression, with a focus on the key enzyme methyl-coenzyme M reductase (MCR). The information presented herein is crucial for researchers and professionals involved in the development of methane mitigation strategies and novel antimicrobial agents targeting archaea.

Core Mechanism of Action

The primary mode of action of 3-Nitrooxypropanol (3-NOP) is the targeted inhibition of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methanogenesis.[1][2][3][4][5] This inhibition occurs through the oxidation of the nickel ion (Ni(I)) cofactor within the active site of MCR. 3-NOP and its metabolite, nitrite, are both capable of this oxidative inactivation.[1][2][3][4][5] This specific targeting of MCR makes 3-NOP a highly selective inhibitor of methanogenic archaea, with minimal impact on non-methanogenic bacteria at effective concentrations.

Quantitative Analysis of Archaeal Gene Expression

Metatranscriptomic studies have revealed that 3-NOP administration leads to a discernible, albeit not always statistically significant, reduction in the expression of the genes encoding the subunits of MCR. The following table summarizes the observed changes in the expression of key archaeal genes in response to 3-NOP treatment.

| Gene | Enzyme/Protein Complex | Organism(s) | Fold Change (3-NOP vs. Control) | p-value | Reference |

| mcrA | Methyl-coenzyme M reductase subunit A | Methanobrevibacter spp. | Tendency for reduction | Not consistently significant | Pitta et al., 2022 |

| mcrB | Methyl-coenzyme M reductase subunit B | Methanobrevibacter spp. | Tendency for reduction | Not consistently significant | Pitta et al., 2022 |

| mcrG | Methyl-coenzyme M reductase subunit G | Methanobrevibacter spp. | Tendency for reduction | Not consistently significant | Pitta et al., 2022 |

Note: The data from Pitta et al. (2022) indicated a trend towards reduced MCR gene expression; however, specific fold changes and p-values for all MCR subunits were not detailed in the primary publication. Further analysis of the supplementary data is required for a more granular quantitative assessment.

Experimental Protocols

Metatranscriptomic Analysis of Rumen Archaeal Gene Expression

The following protocol is a synthesized methodology based on the study by Pitta et al. (2022) for analyzing the effect of 3-NOP on the rumen archaeal transcriptome.

1. Sample Collection and RNA Extraction:

-

Rumen content samples are collected from cannulated animals receiving a control diet or a diet supplemented with 3-NOP.

-

Samples are immediately flash-frozen in liquid nitrogen and stored at -80°C.

-

Total RNA is extracted from the solid fraction of the rumen samples using a combination of bead-beating and a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

2. cDNA Library Preparation and Sequencing:

-

The rRNA-depleted RNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.

-

Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is used to construct sequencing libraries.

-

Libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis:

-

Raw sequencing reads are quality-filtered and trimmed to remove low-quality bases and adapter sequences.

-

The high-quality reads are mapped to a reference genome database containing archaeal genomes, or assembled de novo to generate a metatranscriptome.

-

Gene expression is quantified by counting the number of reads mapping to each gene.

-

Differential gene expression analysis is performed between the control and 3-NOP treatment groups to identify genes with significantly altered expression levels. Statistical significance is typically determined using a false discovery rate (FDR) adjusted p-value (e.g., < 0.05).

Visualizing the Impact of 3-Nitrooxypropanol

Signaling Pathway of 3-NOP Inhibition

Caption: Mechanism of 3-NOP inhibition of methanogenesis.

Experimental Workflow for Metatranscriptomic Analysis

Caption: Metatranscriptomic analysis workflow.

Conclusion

3-Nitrooxypropanol effectively curtails methane production in archaea by directly inhibiting the MCR enzyme. This inhibitory action is reflected in the archaeal transcriptome, with a tendency for reduced expression of MCR-encoding genes. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the nuanced effects of 3-NOP and to develop next-generation methane mitigation technologies. Future research should focus on obtaining more comprehensive quantitative transcriptomic and proteomic data to fully elucidate the downstream regulatory networks affected by 3-NOP.

References

- 1. The effect of 3-nitrooxypropanol, a potent methane inhibitor, on ruminal microbial gene expression profiles in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 3-NOP vs. Halogenated Compound: Methane Production, Ruminal Fermentation and Microbial Community Response in Forage Fed Cattle [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The effect of 3-nitrooxypropanol, a potent methane inhibitor, on ruminal microbial gene expression profiles in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Nitrooxypropanol in Animal Feed

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitrooxypropanol (3-NOP) is a potent inhibitor of enteric methane production in ruminants and is a key molecule in the development of feed additives aimed at reducing the environmental footprint of livestock. Accurate quantification of 3-NOP in animal feed is crucial for research, quality control, and regulatory compliance. This document provides detailed analytical methods and protocols for the determination of 3-NOP in various feed matrices. The primary method described is a validated reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, which has been recommended for official control.[1][2]

Quantitative Data Summary

The performance of the HPLC-UV method for the quantification of 3-Nitrooxypropanol has been validated in several studies. The following tables summarize the key performance characteristics of the method in different feed matrices.

Table 1: Method Performance in Feed Additive

| Parameter | Value |

| Relative Standard Deviation for Repeatability (RSDr) | 0.2% - 1.0% |

| Relative Standard Deviation for Intermediate Precision (RSDip) | 0.3% - 1.0% |

| Recovery Rate (Rrec) | 100% - 101% |

Table 2: Method Performance in Premixtures (2,870–17,390 mg/kg)

| Parameter | Value |

| Relative Standard Deviation for Repeatability (RSDr) | 0.4% - 1.1% |

| Relative Standard Deviation for Intermediate Precision (RSDip) | 0.8% - 1.5% |

| Recovery Rate (Rrec) | 100% - 101% |

Table 3: Method Performance in Feedingstuffs (29–132 mg/kg)

| Parameter | Value |

| Relative Standard Deviation for Repeatability (RSDr) | 0.6% - 5.2% |

| Relative Standard Deviation for Intermediate Precision (RSDip) | 1.0% - 5.2% |

| Recovery Rate (Rrec) | 98% - 101% |

| Limit of Quantification (LOQ) | 8 - 14 mg/kg |

Experimental Protocols

The following protocol outlines the steps for the quantification of 3-NOP in animal feed using a reversed-phase HPLC-UV method.

1. Principle:

3-Nitrooxypropanol is extracted from the feed matrix using a suitable organic solvent. The extract is then filtered and analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of 3-NOP in the sample to that of a calibration curve prepared from certified reference standards.

2. Materials and Reagents:

-

3-Nitrooxypropanol (3-NOP) certified reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Formic acid (optional, for mobile phase modification)

-

0.45 µm syringe filters

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Mechanical shaker

3. Sample Preparation and Extraction:

-

Grinding: Grind the feed sample to a fine powder (e.g., to pass a 1 mm sieve) to ensure homogeneity.

-

Weighing: Accurately weigh approximately 5 g of the ground feed sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 20 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and vortex for 1 minute to ensure thorough mixing.

-

Place the tube on a mechanical shaker and shake for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

-

Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase composition may be optimized to achieve the best separation. A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

5. Calibration:

-

Prepare a stock solution of 3-NOP (e.g., 1000 µg/mL) in acetonitrile.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of 3-NOP in the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of 3-NOP.

6. Calculation:

The concentration of 3-NOP in the feed sample is calculated using the following formula:

Concentration (mg/kg) = (A_sample / slope) * (V_extract / W_sample) * DF

Where:

-

A_sample = Peak area of 3-NOP in the sample extract

-

slope = Slope of the calibration curve

-

V_extract = Final volume of the extract (in mL)

-

W_sample = Weight of the feed sample (in g)

-

DF = Dilution factor (if any)

7. Quality Control:

-

Blank: Analyze a solvent blank to ensure no contamination.

-

Spike Recovery: Spike a known amount of 3-NOP into a blank feed matrix and perform the entire procedure to check the accuracy of the method. Recovery should be within an acceptable range (e.g., 90-110%).

-

Replicates: Analyze samples in duplicate or triplicate to assess the precision of the method.

Visualizations

The following diagram illustrates the general workflow for the quantification of 3-Nitrooxypropanol in feed samples.

Caption: Workflow for 3-NOP quantification in feed.

References

Application Notes and Protocols for Developing Stable Formulations of 3-Nitrooxypropanol for Animal Feed

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrooxypropanol (3-NOP) is a potent methane inhibitor in ruminants, offering a promising strategy to reduce the environmental footprint of livestock production. Its mechanism of action involves the specific inhibition of the methyl-coenzyme M reductase (MCR) enzyme in methanogenic archaea in the rumen, thereby blocking the final step of methane synthesis.[1] The commercial product, Bovaer®, is a formulation containing a minimum of 10% 3-NOP and is approved for use in animal feed in various regions.[2][3]

The efficacy of 3-NOP is well-documented, with studies showing significant reductions in enteric methane emissions in both dairy and beef cattle. However, the inherent chemical nature of 3-NOP necessitates the development of stable formulations to ensure its viability and effectiveness as a feed additive. This document provides detailed application notes and protocols for the development and evaluation of stable 3-NOP formulations for animal feed.

Formulation Strategies for Enhanced Stability

The primary goal of formulating 3-NOP is to protect the active ingredient from degradation during feed processing and storage, and to ensure its controlled release in the rumen. Based on available literature and patent filings, two primary strategies have been explored:

-

Adsorption onto a Carrier: This method involves adsorbing a solution of 3-NOP onto a solid, inert carrier. This process results in a free-flowing powder that can be easily incorporated into animal feed.

-

Slow-Release Formulations: To prolong the activity of 3-NOP in the rumen, particularly for grazing animals, slow-release formulations have been developed. These typically involve a coated solid core containing the active ingredient.

2.1. Adsorbed Formulation

A common approach for creating a stable, powdered form of 3-NOP is through adsorption onto a carrier like silicon dioxide. The commercially available Bovaer® formulation utilizes silicon dioxide and propylene glycol as carriers.[2][3]

2.2. Slow-Release Formulation

For applications requiring sustained release, a coated solid core formulation can be employed. This involves creating a core matrix containing 3-NOP, which is then coated with a protective layer to control the release of the active ingredient.

Experimental Protocols

3.1. Protocol for Preparation of an Adsorbed 3-NOP Formulation

This protocol describes a lab-scale method for preparing a 10% 3-NOP formulation adsorbed onto silicon dioxide.

Materials:

-

3-Nitrooxypropanol (3-NOP), >98.0% purity[3]

-

Propylene glycol

-

Silicon dioxide (fumed silica)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Spatula

-

Analytical balance

Procedure:

-

Accurately weigh the required amounts of 3-NOP, propylene glycol, and silicon dioxide to achieve a final formulation with 10% w/w 3-NOP. The Bovaer® 10 formulation consists of a minimum of 10% 3-NOP, approximately 54% silicon dioxide, and about 35% propylene glycol.[3]

-

In a glass beaker, dissolve the 3-NOP in propylene glycol under gentle agitation using a magnetic stirrer.

-

Gradually add the silicon dioxide to the 3-NOP solution while continuously stirring.

-

Continue stirring until a homogenous, free-flowing powder is obtained.

-

Store the formulation in a well-sealed container, protected from light and moisture.

3.2. Protocol for Stability Testing of 3-NOP Formulations

This protocol outlines a stability study to evaluate the integrity of 3-NOP in a formulated product under different environmental conditions.

Materials:

-

Formulated 3-NOP product

-

Environmental chambers with controlled temperature and humidity

-

Sealed, airtight containers

-

HPLC-UV system and necessary reagents for 3-NOP analysis (see Protocol 3.3)

Procedure:

-

Package the formulated 3-NOP product in airtight containers, representative of the final packaging.

-

Place the containers in environmental chambers set to the following conditions:

-

25°C / 60% RH (long-term stability)

-

40°C / 75% RH (accelerated stability)

-

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

At each time point, analyze the 3-NOP content in the samples using the HPLC-UV method described in Protocol 3.3.

-

Record the results and calculate the percentage of 3-NOP remaining compared to the initial concentration.

-

Visually inspect the samples for any changes in physical appearance (e.g., color, texture).

3.3. Analytical Protocol for Quantification of 3-NOP in Feed by HPLC-UV

This protocol is based on the officially recognized method for the quantification of 3-NOP in feed additives, premixtures, and feedingstuffs.[2][4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Autosampler

-

Data acquisition and processing software

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

3-Nitrooxypropanol analytical standard

-

Mobile phase: A suitable mixture of acetonitrile and water

Sample Preparation:

-

Accurately weigh a representative sample of the feed containing the 3-NOP formulation.

-

Extract the 3-NOP from the feed matrix using a suitable solvent (e.g., a mixture of acetonitrile and water). This may involve shaking or sonication.

-

Centrifuge the extract to separate the solid particles.

-

Filter the supernatant through a 0.45 µm filter into an HPLC vial.

Chromatographic Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm[2]

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Quantification:

-

Prepare a series of calibration standards of 3-NOP in the mobile phase.

-

Inject the standards and the sample extracts into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the 3-NOP standard against its concentration.

-

Determine the concentration of 3-NOP in the samples by comparing their peak areas to the calibration curve.

Method Performance Characteristics:

The European Union Reference Laboratory for Feed Additives has reported the following performance characteristics for this method:[4]

| Sample Matrix | Repeatability (RSDr) | Intermediate Precision (RSDip) | Recovery Rate (Rrec) | Limit of Quantification (LOQ) |